molecular formula C13H22N4O4 B12836326 Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate

Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B12836326
M. Wt: 298.34 g/mol
InChI Key: ZLQGRKRRJVZTBV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate is a complex organic compound that features a triazole ring, an ethyl ester, and a tert-butoxycarbonyl-protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Substitution: Substituted triazole or ester derivatives.

Scientific Research Applications

Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl-protected amine can undergo deprotection to reveal a reactive amine group. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties not found in simpler compounds. This makes it particularly valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 2-[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4/c1-6-20-10(18)7-9-15-11(17-16-9)8(2)14-12(19)21-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQGRKRRJVZTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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